molecular formula C17H13FN2OS B14607692 2-Amino-5-(4-fluorophenyl)-4-phenylthiophene-3-carboxamide CAS No. 61055-39-8

2-Amino-5-(4-fluorophenyl)-4-phenylthiophene-3-carboxamide

Cat. No.: B14607692
CAS No.: 61055-39-8
M. Wt: 312.4 g/mol
InChI Key: JPCPAJCYAYYZSN-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluorophenyl)-4-phenylthiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with amino, fluorophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-fluorophenyl)-4-phenylthiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction on a larger scale. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-fluorophenyl)-4-phenylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

2-Amino-5-(4-fluorophenyl)-4-phenylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-fluorophenyl)-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(4-fluorophenyl)-4-phenylthiophene-3-carboxamide is unique due to its specific combination of functional groups and its thiophene core. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61055-39-8

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

2-amino-5-(4-fluorophenyl)-4-phenylthiophene-3-carboxamide

InChI

InChI=1S/C17H13FN2OS/c18-12-8-6-11(7-9-12)15-13(10-4-2-1-3-5-10)14(16(19)21)17(20)22-15/h1-9H,20H2,(H2,19,21)

InChI Key

JPCPAJCYAYYZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)N)C3=CC=C(C=C3)F

Origin of Product

United States

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